molecular formula C18H40N4O.C2H4O2<br>C20H44N4O3 B12671219 N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate CAS No. 93942-05-3

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate

Cat. No.: B12671219
CAS No.: 93942-05-3
M. Wt: 388.6 g/mol
InChI Key: BDAXPZBSGOKZFC-UHFFFAOYSA-N
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Description

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate is a complex organic compound with the molecular formula C22H49N5O3. This compound is characterized by its long aliphatic chain and multiple amine groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate typically involves a multi-step process:

    Formation of Intermediate Amines: The initial step involves the reaction of ethylenediamine with dodecanoic acid to form N-(2-aminoethyl)dodecanamide.

    Sequential Amination: The intermediate is then subjected to further amination reactions with ethylenediamine to introduce additional amine groups, resulting in N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide.

    Acetylation: Finally, the compound is treated with acetic acid to form the monoacetate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring reaction conditions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

    Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of alkylated or acylated amine derivatives.

Scientific Research Applications

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential as a drug delivery agent owing to its ability to form micelles.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate involves its interaction with biological membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)palmitamide monoacetate
  • N-(2-((2-((2-Hydroxyethyl)amino)ethyl)amino)ethyl)dodecanamide

Uniqueness

N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl)dodecanamide monoacetate stands out due to its specific combination of a long aliphatic chain and multiple amine groups, which confer unique amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction and micelle formation.

Properties

CAS No.

93942-05-3

Molecular Formula

C18H40N4O.C2H4O2
C20H44N4O3

Molecular Weight

388.6 g/mol

IUPAC Name

acetic acid;N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]dodecanamide

InChI

InChI=1S/C18H40N4O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-18(23)22-17-16-21-15-14-20-13-12-19;1-2(3)4/h20-21H,2-17,19H2,1H3,(H,22,23);1H3,(H,3,4)

InChI Key

BDAXPZBSGOKZFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNCCNCCN.CC(=O)O

Origin of Product

United States

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